Lipophilicity Differentiation: XLogP3 of 1.8 vs. 1.4 for the Mono-Bromo Analog — A ~29% Increase in Computed logP
The target compound (3,5-dibromophenyl)methanesulfonamide has a PubChem-computed XLogP3 of 1.8, compared to 1.4 for the mono-bromo analog (3-bromophenyl)methanesulfonamide (CID 50998650). This represents a ~29% increase in predicted octanol-water partition coefficient attributable to the second meta-bromine substituent [1][2]. The LeYan vendor database independently reports a LogP of 2.0001 for the target compound, versus 1.7819 for the 3,5-dichloro analog — confirming the trend that 3,5-dibromo substitution produces higher lipophilicity than 3,5-dichloro substitution despite the lower atomic weight of chlorine .
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem); LogP = 2.0001 (LeYan) |
| Comparator Or Baseline | Mono-bromo: XLogP3 = 1.4 (PubChem CID 50998650); 3,5-Dichloro: LogP = 1.7819 (LeYan) or 3.563 (ChemSrc) |
| Quantified Difference | ΔXLogP3 = +0.4 vs. mono-bromo (~29% increase); ΔLogP ≈ +0.22 vs. 3,5-dichloro |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and vendor databases; experimental logP values not available for direct comparison |
Why This Matters
The ~0.4 log unit increase relative to the mono-bromo analog alters predicted membrane permeability and reverse-phase chromatographic retention, making the target compound preferable when higher lipophilicity is required without introducing additional heteroatoms that would change TPSA.
- [1] PubChem Compound Summary CID 20437662. (3,5-Dibromophenyl)methanesulfonamide. XLogP3-AA: 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/1695622-68-4 View Source
- [2] PubChem Compound Summary CID 50998650. (3-Bromophenyl)methanesulfonamide (CAS 919354-04-4). XLogP3: 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/919354-04-4 View Source
